Cas no 332939-46-5 (N-[(5-Chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide)
![N-[(5-Chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide structure](https://ja.kuujia.com/scimg/cas/332939-46-5x500.png)
N-[(5-Chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide 化学的及び物理的性質
名前と識別子
-
- N-[(5-Chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide
- Acetamide, N-[(5-chloro-8-hydroxy-7-quinolinyl)phenylmethyl]-
-
- インチ: 1S/C18H15ClN2O2/c1-11(22)21-16(12-6-3-2-4-7-12)14-10-15(19)13-8-5-9-20-17(13)18(14)23/h2-10,16,23H,1H3,(H,21,22)
- InChIKey: OGOXQDKTBGYXDB-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC=CC=1)(C1C=C(Cl)C2C=CC=NC=2C=1O)NC(=O)C
じっけんとくせい
- 密度みつど: 1.327±0.06 g/cm3(Predicted)
- ふってん: 599.6±50.0 °C(Predicted)
- 酸性度係数(pKa): 14.74±0.46(Predicted)
N-[(5-Chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-395305-0.1g |
N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide |
332939-46-5 | 95% | 0.1g |
$964.0 | 2023-05-05 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01081460-1g |
N-[(5-Chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide |
332939-46-5 | 95% | 1g |
¥14392.0 | 2023-03-29 | |
Enamine | EN300-395305-0.05g |
N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide |
332939-46-5 | 95% | 0.05g |
$800.0 | 2023-05-05 | |
1PlusChem | 1P01BJDM-50mg |
N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide |
332939-46-5 | 95% | 50mg |
$1051.00 | 2024-05-05 | |
Ambeed | A1107968-1g |
N-[(5-Chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide |
332939-46-5 | 95% | 1g |
$2097.0 | 2024-04-20 | |
1PlusChem | 1P01BJDM-100mg |
N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide |
332939-46-5 | 95% | 100mg |
$1254.00 | 2024-05-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2034027-1g |
N-((5-Chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl)acetamide |
332939-46-5 | 1g |
¥21588.00 | 2024-05-18 |
N-[(5-Chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide 関連文献
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
N-[(5-Chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamideに関する追加情報
Comprehensive Overview of N-[(5-Chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide (CAS No. 332939-46-5)
N-[(5-Chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide, with the CAS number 332939-46-5, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the class of hydroxyquinoline derivatives, which are known for their diverse biological activities. The presence of both a chloro and hydroxy group in its structure enhances its potential for interactions with biological targets, making it a subject of interest for drug discovery and development.
In recent years, the scientific community has shown growing interest in hydroxyquinoline-based compounds due to their applications in addressing global health challenges. For instance, researchers are exploring their role in combating antimicrobial resistance (AMR), a pressing issue highlighted by the World Health Organization (WHO). The structural features of N-[(5-Chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide, including its phenylmethyl and acetamide moieties, suggest potential efficacy against resistant microbial strains, aligning with current trends in antibiotic research.
Another area of interest is the compound's potential application in neurodegenerative disease research. Hydroxyquinolines are being investigated for their metal-chelating properties, which could play a role in mitigating oxidative stress—a key factor in diseases like Alzheimer's and Parkinson's. The 5-chloro-8-hydroxyquinolin-7-yl segment of this molecule may contribute to such therapeutic effects, making it a candidate for further neuroprotective studies.
From a synthetic chemistry perspective, CAS 332939-46-5 represents an intriguing case study in heterocyclic compound design. Its synthesis involves multi-step reactions, including the introduction of the phenylmethyl group and subsequent acetylation. Researchers are particularly interested in optimizing these processes to improve yield and purity, which are critical for scaling up production in pharmaceutical manufacturing.
The compound's physicochemical properties, such as solubility and stability, are also under investigation. These characteristics are vital for determining its bioavailability and formulation potential. Given the increasing demand for orally bioavailable drugs, understanding how structural modifications affect these properties is a hot topic in medicinal chemistry circles.
In the context of green chemistry, there is growing scrutiny on the environmental impact of chemical synthesis. Researchers are exploring eco-friendly alternatives for producing compounds like N-[(5-Chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide. This aligns with broader industry trends toward sustainable pharmaceutical production and reduced carbon footprints.
Analytical characterization of this compound typically involves advanced techniques such as HPLC, mass spectrometry, and NMR spectroscopy. These methods are crucial for quality control and verifying structural integrity, especially given the compound's potential therapeutic applications. The development of robust analytical protocols is another active area of research.
Looking ahead, the future research directions for CAS 332939-46-5 may include structure-activity relationship (SAR) studies to optimize its biological effects. There is also potential for exploring its use in combination therapies, particularly in the context of multi-target drug discovery—an emerging paradigm in modern pharmacology.
In summary, N-[(5-Chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide represents a compelling case of how specialized organic compounds can address multiple contemporary scientific challenges. Its study intersects with critical areas like antimicrobial research, neuroprotection, and sustainable chemistry, making it a compound of significant interest across various scientific disciplines.
332939-46-5 (N-[(5-Chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide) 関連製品
- 2680889-69-2(benzyl N-2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethylcarbamate)
- 1805330-85-1(4-Amino-2-chloro-6-(difluoromethyl)pyridine-3-acetic acid)
- 911485-93-3(1,4-Benzodioxin-6-carboxaldehyde, 7-chloro-2,3-dihydro-)
- 1256359-21-3(Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate)
- 1803684-51-6(Methyl 5-(difluoromethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetate)
- 2416228-93-6(2-cyclopropyl-4-methoxypiperidine hydrochloride, Mixture of diastereomers)
- 1806939-83-2(2-Chloro-3-(difluoromethyl)-5-iodo-6-(trifluoromethyl)pyridine)
- 1450790-52-9(2-(4-Chlorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one)
- 1340466-61-6(tert-butyl N-[carbamothioyl(cyclopropyl)methyl]carbamate)
- 2680677-85-2(1-(4-{(prop-2-en-1-yloxy)carbonylamino}butyl)piperidine-4-carboxylic acid)
